6-(1-Tosylpyrrolidin-2-yl)quinoline
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Overview
Description
6-(1-Tosylpyrrolidin-2-yl)quinoline is a complex organic compound that combines a quinoline ring with a tosylated pyrrolidine moiety Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine ring The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, and pyrrolidine is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Tosylpyrrolidin-2-yl)quinoline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Tosylation: The final step involves the tosylation of the pyrrolidine nitrogen.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(1-Tosylpyrrolidin-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrrolidine derivatives.
Scientific Research Applications
6-(1-Tosylpyrrolidin-2-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions between small molecules and biological targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(1-Tosylpyrrolidin-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The quinoline ring can intercalate with DNA, while the tosylpyrrolidine moiety can form hydrogen bonds and hydrophobic interactions with proteins . These interactions can modulate the activity of the target molecules, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one, which is used in the synthesis of various pharmaceuticals.
Uniqueness
6-(1-Tosylpyrrolidin-2-yl)quinoline is unique due to the combination of the quinoline and tosylpyrrolidine moieties. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions .
Properties
Molecular Formula |
C20H20N2O2S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
6-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]quinoline |
InChI |
InChI=1S/C20H20N2O2S/c1-15-6-9-18(10-7-15)25(23,24)22-13-3-5-20(22)17-8-11-19-16(14-17)4-2-12-21-19/h2,4,6-12,14,20H,3,5,13H2,1H3 |
InChI Key |
COFPAVPYIDROKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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